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Compound of Interest

Compound Name: 3-Nitrobenzonitrile

Cat. No.: B078329 Get Quote

Introduction: 3-Nitrobenzonitrile (C₇H₄N₂O₂), a key intermediate in the synthesis of

pharmaceuticals and specialty chemicals, is a pale yellow crystalline solid.[1] Its molecular

structure, characterized by a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-

NO₂) group at the meta position, gives rise to a distinct spectroscopic fingerprint. This technical

guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 3-nitrobenzonitrile, intended for researchers, scientists,

and professionals in drug development. Detailed experimental protocols and visual workflows

are included to facilitate the practical application of this data.

Spectroscopic Data Summary
The structural elucidation of 3-Nitrobenzonitrile is achieved through the combined application

of several spectroscopic techniques. Each method provides unique insights into the molecular

framework, and the aggregated data allows for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For 3-Nitrobenzonitrile, ¹H and ¹³C NMR spectra reveal the specific electronic

environments of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of 3-Nitrobenzonitrile exhibits four distinct signals in the aromatic

region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature

of both the nitro and cyano groups deshields these protons, causing them to resonate at

relatively high chemical shifts.

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 8.56 t (triplet) 1.8

H-4 8.48
ddd (doublet of

doublet of doublets)
8.2, 2.3, 1.1

H-5 7.82 t (triplet) 8.0

H-6 8.02
ddd (doublet of

doublet of doublets)
7.8, 1.8, 1.1

Solvent: CDCl₃, Reference: TMS at 0 ppm

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows six signals, corresponding to the seven

carbon atoms in the molecule (two carbons are chemically equivalent by symmetry).

Carbon Chemical Shift (δ) ppm

C-1 114.6

C-2 137.9

C-3 148.4

C-4 127.6

C-5 130.9

C-6 132.0

C≡N 116.7
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Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-
Nitrobenzonitrile shows characteristic absorption bands for the nitrile and nitro groups, as well

as for the aromatic ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic

2235 C≡N Stretch Nitrile

1610, 1580, 1475 C=C Stretch Aromatic Ring

1530 N-O Asymmetric Stretch Nitro

1350 N-O Symmetric Stretch Nitro

890, 810, 670 C-H Bending (out-of-plane) Aromatic

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule. The mass spectrum of 3-Nitrobenzonitrile
shows a molecular ion peak corresponding to its molecular weight and several fragment ions

resulting from the cleavage of the molecule.[2]

m/z Relative Intensity (%) Proposed Fragment

148 62 [M]⁺ (Molecular Ion)

118 10 [M-NO]⁺

102 100 [M-NO₂]⁺

75 45 [C₆H₃]⁺
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Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and

reproducible spectroscopic data.

NMR Sample Preparation and Acquisition
Sample Preparation:

Accurately weigh 10-20 mg of 3-Nitrobenzonitrile for ¹H NMR (20-50 mg for ¹³C NMR)

into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl or sonicate the vial to ensure the solid is completely dissolved.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube

to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet

peaks for each carbon. A longer acquisition time and more scans are typically required

due to the low natural abundance of ¹³C.
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Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H) or tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:

Place a small amount (approx. 10-20 mg) of 3-Nitrobenzonitrile into a small test tube or

vial.

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or

methylene chloride) and mix to dissolve.

Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the

solid sample on the plate.

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction:
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For a solid sample like 3-Nitrobenzonitrile, direct insertion probe is a common method. A

small amount of the sample is placed in a capillary tube at the end of the probe.

Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is first dissolved

in a volatile solvent and injected into the GC, where it is vaporized and separated before

entering the mass spectrometer.

Ionization and Analysis:

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion

(M⁺), and to fragment in a characteristic pattern.[2]

The resulting positively charged ions are accelerated out of the ion source and into the

mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, and a mass spectrum is generated,

plotting relative intensity versus m/z.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a proposed

fragmentation pathway for 3-Nitrobenzonitrile in EI-MS.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Nitrobenzonitrile
(Solid)

Dissolve in
Deuterated Solvent

Prepare Thin Film
on Salt Plate

Load on
Direct Probe

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer EI-Mass Spectrometer

Chemical Shifts (δ)
Coupling Constants (J)

Vibrational Frequencies
(cm⁻¹)

m/z Values
Fragmentation Pattern

Structure Elucidation

[C₇H₄N₂O₂]⁺˙
m/z = 148

(Molecular Ion)

[C₇H₄N]⁺
m/z = 102

(Base Peak)

- NO₂

[C₇H₄N₂O]⁺
m/z = 118

- NO

[C₆H₃]⁺
m/z = 75

- HCN
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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